molecular formula C8H12N2 B1361098 (4-Ethylphenyl)hydrazine CAS No. 54840-34-5

(4-Ethylphenyl)hydrazine

Cat. No. B1361098
CAS RN: 54840-34-5
M. Wt: 136.19 g/mol
InChI Key: JYPNYAHCNKRLHG-UHFFFAOYSA-N
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Description

(4-Ethylphenyl)hydrazine, also known as 4-ethyl-phenyl-hydrazine or p-ethylphenylhydrazine, is a chemical compound with the molecular formula C8H12N2 . It has a molecular weight of 136.19 g/mol . The IUPAC name for this compound is (4-ethylphenyl)hydrazine . The InChI representation of this compound is InChI=1S/C8H12N2/c1-2-7-3-5-8(10-9)6-4-7/h3-6,10H,2,9H2,1H3 .


Molecular Structure Analysis

The molecular structure of (4-Ethylphenyl)hydrazine can be represented by the canonical SMILES notation as CCC1=CC=C(C=C1)NN . This notation represents the structure of the molecule in terms of the atoms present and the bonds between them.


Physical And Chemical Properties Analysis

(4-Ethylphenyl)hydrazine has a molecular weight of 136.19 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 2 . The exact mass and the monoisotopic mass of the compound are 136.100048391 g/mol . The topological polar surface area of the compound is 38 Ų . The heavy atom count of the compound is 10 .

Scientific Research Applications

Based on the information available, here is an analysis of some scientific research applications of (4-Ethylphenyl)hydrazine:

Analytical Method Development

(4-Ethylphenyl)hydrazine Hydrochloride: is used in analytical method development, particularly in the validation of analytical methods for drug substances. It can be crucial during the Abbreviated New Drug Application (ANDA) process or during commercial production .

Synthesis of Tryptophol Derivatives

This compound serves as a key intermediate in the synthesis of 7-ethyl tryptophol , which is synthesized from 2-ethyl aniline. The process aims to improve yield and can be significant in pharmaceutical manufacturing .

Fluorescent Probe Synthesis

(4-Ethylphenyl)hydrazine: derivatives have been used to synthesize fluorescent probes for detecting specific substances like hydrazine (N2H4). These probes are tested for their efficacy using UV–visible absorption spectroscopy .

properties

IUPAC Name

(4-ethylphenyl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2/c1-2-7-3-5-8(10-9)6-4-7/h3-6,10H,2,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYPNYAHCNKRLHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a suspension of 4-ethylaniline (90g.) in water (280ml.) was added concentrated hydrochloric acid (38% w/w, 280ml.), and the mixture was warmed on a steam bath. The suspension obtained was stirred and cooled to 0°C., and a solution of sodium nitrite (52.1g.) in water (180ml.) was added during 45 minutes, the temperature being maintained at -10° to -5°C. by cooling. The dark solution was stirred at 0° C. for a further 30 minutes, and then filtered through celite. The filtered diazonium salt solution (stored at 0°C.) was added in portions to a stirred fresh mixture of sodium dithionite (500g.) in ice-cold water 1 l.) keeping the temperature at 5°-10°C. After the addition of each batch of the diazonium salt solution, further dithionite (total 500g.) was added in portions. After the addition was complete (45 minutes), the mixture was stirred at room temperature overnight. The mixture was separated by filtration and the filtered solid was suspended in water (1 l.), basified with sodium hydroxide solution, and the mixture extracted with ethyl acetate (3 × 250ml.). The combined extracts were washed with a minimum of water, dried (MgSO4), and evaporated to give 4-ethylphenylhydrazine as a low melting solid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
280 mL
Type
solvent
Reaction Step One
Quantity
280 mL
Type
reactant
Reaction Step Two
Quantity
52.1 g
Type
reactant
Reaction Step Three
Name
Quantity
180 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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